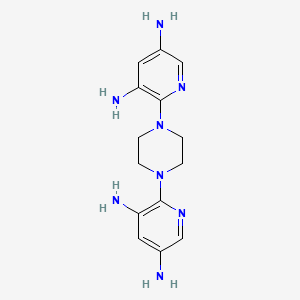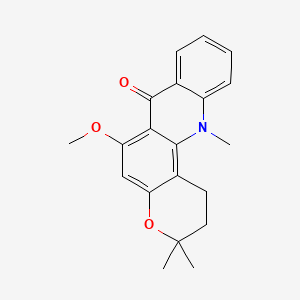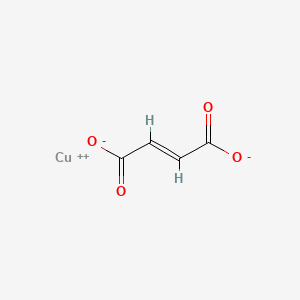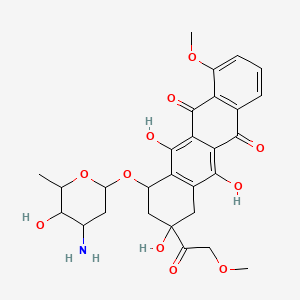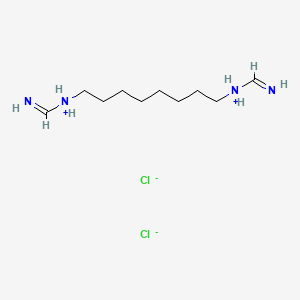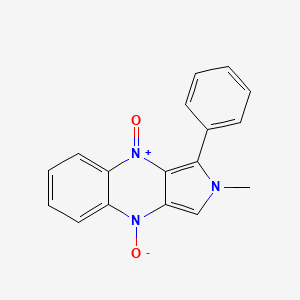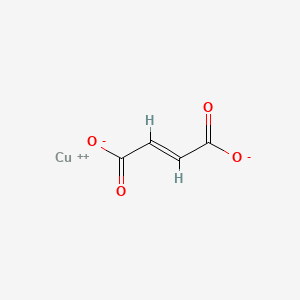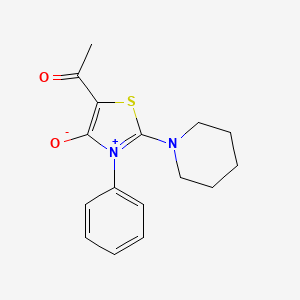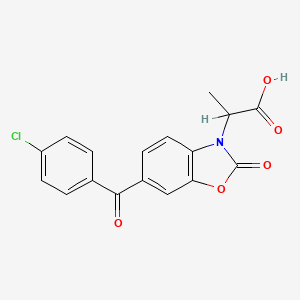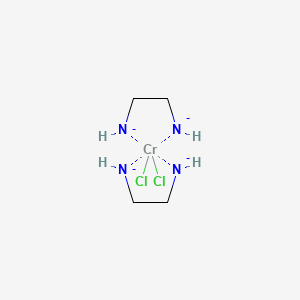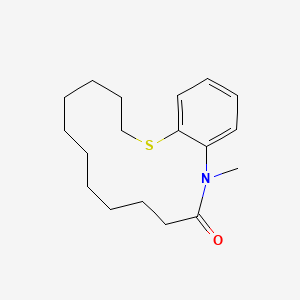![molecular formula C15H10N2OS B12798743 14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one CAS No. 84038-90-4](/img/structure/B12798743.png)
14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-methyl-11-thia-13,17-diazatetracyclo[87002,7012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one is a complex organic compound with a unique tetracyclic structure This compound is characterized by its multiple rings and the presence of sulfur and nitrogen atoms within its framework
Métodos De Preparación
The synthesis of 14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one involves multiple steps and specific reaction conditions. The synthetic routes typically include cyclization reactions, where smaller precursor molecules are combined to form the complex tetracyclic structure. These reactions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a building block for more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets. In industry, it may be used as a precursor for the synthesis of other valuable compounds or materials.
Mecanismo De Acción
The mechanism of action of 14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Compared to other similar compounds, 14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one stands out due to its unique tetracyclic structure and the presence of sulfur and nitrogen atoms. Similar compounds may include other tetracyclic molecules with different substituents or ring structures. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
84038-90-4 |
|---|---|
Fórmula molecular |
C15H10N2OS |
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one |
InChI |
InChI=1S/C15H10N2OS/c1-9-8-13(18)17-14-11-5-3-2-4-10(11)6-7-12(14)19-15(17)16-9/h2-8H,1H3 |
Clave InChI |
AQRZJIMEWOWVIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N2C3=C(C=CC4=CC=CC=C43)SC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


